5-methyl-3-(propan-2-yl)benzene-1,2-diol
Description
This compound is commercially available (95% purity) and has been utilized as a precursor in synthesizing herzogole, a monoterpene benzodioxole found in Bolivian essential oils . Its synthesis involves reacting the diol with diiodomethane in dimethylformamide (DMF) using cesium carbonate as a base, forming a methylenedioxy bridge . Key spectral data include:
- Retention Indices (RI): 1487 (DB-5 column), 2728 (Wax column)
- EI-MS (70 eV): m/z 166 [M]⁺ (50%), 151 (100%), 133 (13%) .
The compound’s structural validation was confirmed via NMR and mass spectral comparisons between synthetic and isolated herzogole .
Properties
CAS No. |
1443106-53-3 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.2 |
Purity |
91 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-(propan-2-yl)benzene-1,2-diol typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is alkylated with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to further reactions to introduce the hydroxyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation followed by oxidation reactions to introduce the hydroxyl groups. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-(propan-2-yl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-methyl-3-(propan-2-yl)benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-methyl-3-(propan-2-yl)benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights structural analogs of 5-methyl-3-(propan-2-yl)benzene-1,2-diol, focusing on substituents, sources, and applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
